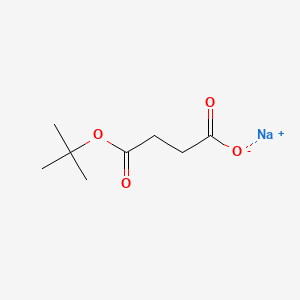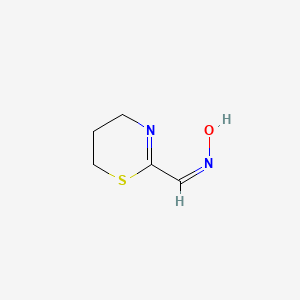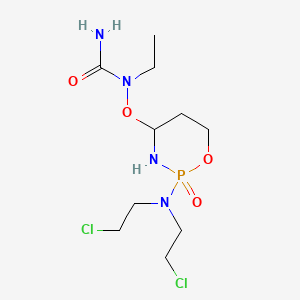
Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-ethyl-, P-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-ethyl-, P-oxide is a complex organic compound with significant applications in various fields This compound is known for its unique structure, which includes a urea moiety linked to a bis(2-chloroethyl)amino group and a tetrahydro-2H-1,3,2-oxazaphosphorin ring
Preparation Methods
The synthesis of Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-ethyl-, P-oxide involves multiple steps. The initial step typically includes the formation of the tetrahydro-2H-1,3,2-oxazaphosphorin ring, followed by the introduction of the bis(2-chloroethyl)amino group. The final step involves the oxidation of the phosphorus atom to form the P-oxide group. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The P-oxide group can undergo further oxidation under specific conditions.
Reduction: The bis(2-chloroethyl)amino group can be reduced to form different derivatives.
Substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-ethyl-, P-oxide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its cytotoxic properties.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with cellular components, leading to various biochemical effects. The bis(2-chloroethyl)amino group is known to form cross-links with DNA, inhibiting DNA replication and transcription. This property makes it a potential candidate for cancer therapy. The P-oxide group enhances its reactivity, allowing it to interact with other cellular targets and pathways .
Comparison with Similar Compounds
Similar compounds include other urea derivatives and oxazaphosphorin compounds. Compared to these, Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-ethyl-, P-oxide is unique due to the presence of both the bis(2-chloroethyl)amino group and the P-oxide group. This combination enhances its chemical reactivity and potential applications. Similar compounds include:
- Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide
- Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-methyl-, P-oxide .
Properties
CAS No. |
81733-12-2 |
|---|---|
Molecular Formula |
C10H21Cl2N4O4P |
Molecular Weight |
363.18 g/mol |
IUPAC Name |
1-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]oxy]-1-ethylurea |
InChI |
InChI=1S/C10H21Cl2N4O4P/c1-2-16(10(13)17)20-9-3-8-19-21(18,14-9)15(6-4-11)7-5-12/h9H,2-8H2,1H3,(H2,13,17)(H,14,18) |
InChI Key |
OTZUTRCNOSWESN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)N)OC1CCOP(=O)(N1)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



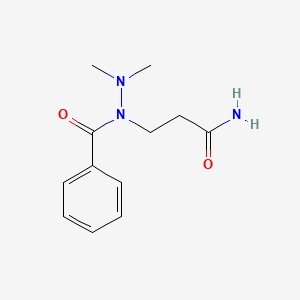

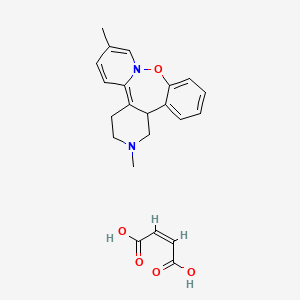
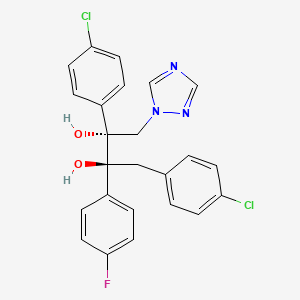
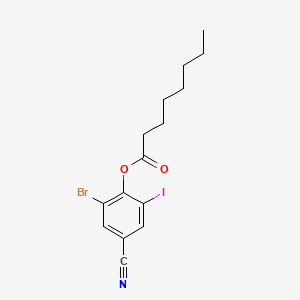
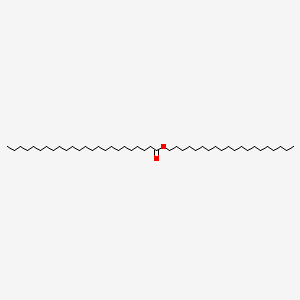
![N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide;hydrochloride](/img/structure/B12694133.png)
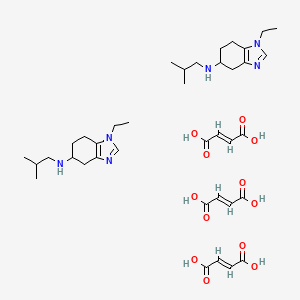

![tris[2,6-di(nonyl)phenyl] phosphite](/img/structure/B12694140.png)

